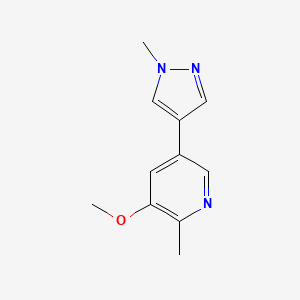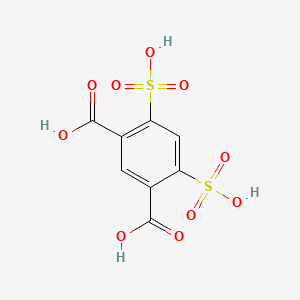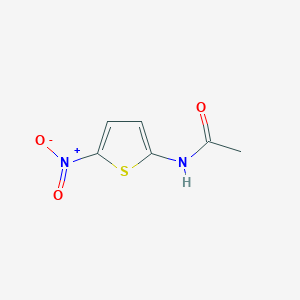
N-(5-nitrothiophen-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-nitrothiophen-2-yl)acetamide is an organic compound characterized by the presence of a nitro group attached to a thiophene ring, which is further connected to an acetamide group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-nitrothiophen-2-yl)acetamide typically involves the nitration of thiophene followed by acylation. One common method includes the nitration of thiophene to produce 5-nitrothiophene, which is then reacted with acetic anhydride in the presence of a catalyst to yield this compound .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale nitration and acylation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of environmentally friendly solvents and catalysts is also considered to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions
N-(5-nitrothiophen-2-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The acetamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted acetamide derivatives.
Scientific Research Applications
N-(5-nitrothiophen-2-yl)acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of materials with specific electronic properties.
Mechanism of Action
The mechanism of action of N-(5-nitrothiophen-2-yl)acetamide involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the acetamide group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- N-(5-nitrothiophen-2-yl)benzamide
- N-(5-nitrothiophen-2-yl)formamide
- N-(5-nitrothiophen-2-yl)propionamide
Uniqueness
N-(5-nitrothiophen-2-yl)acetamide is unique due to its specific combination of a nitro group and an acetamide group attached to a thiophene ring. This structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications .
Properties
CAS No. |
51419-40-0 |
|---|---|
Molecular Formula |
C6H6N2O3S |
Molecular Weight |
186.19 g/mol |
IUPAC Name |
N-(5-nitrothiophen-2-yl)acetamide |
InChI |
InChI=1S/C6H6N2O3S/c1-4(9)7-5-2-3-6(12-5)8(10)11/h2-3H,1H3,(H,7,9) |
InChI Key |
AKULCAIVFHDCQJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(S1)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 3-[dimethylamino-(3-ethoxy-3-oxopropyl)amino]propanoate;hydrochloride](/img/structure/B13756129.png)

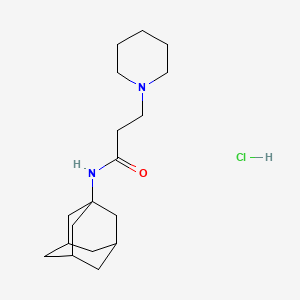
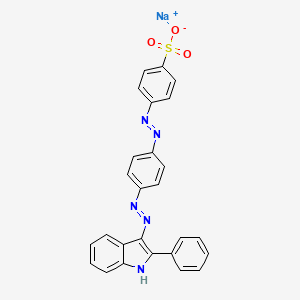
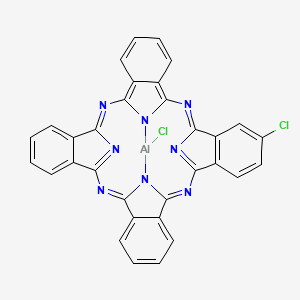
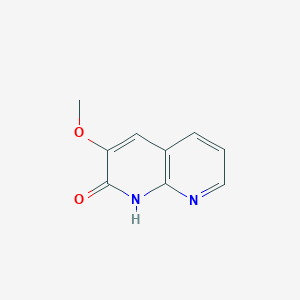
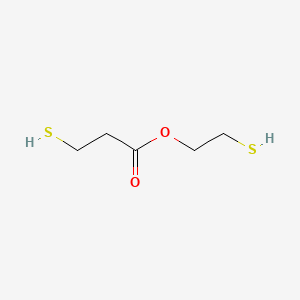
![N-[2-(4-chlorophenyl)sulfanylphenyl]-2-(diethylamino)acetamide](/img/structure/B13756167.png)
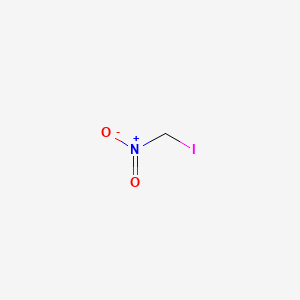

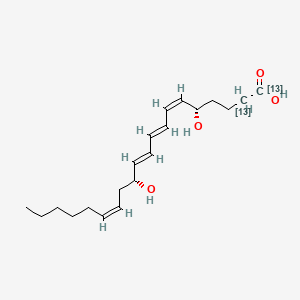
![Phosphorous acid, dodecyl bis[4-[1-(4-hydroxyphenyl)-1-methylethyl]phenyl] ester](/img/structure/B13756205.png)
